molecular formula C12H12Cl2OS B8387157 6,7-Dichloro-2-isopropyl-5-methoxybenzo[b]thiophene

6,7-Dichloro-2-isopropyl-5-methoxybenzo[b]thiophene

Cat. No.: B8387157
M. Wt: 275.2 g/mol
InChI Key: YIHSWPORFDOGRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dichloro-2-isopropyl-5-methoxybenzo[b]thiophene is a useful research compound. Its molecular formula is C12H12Cl2OS and its molecular weight is 275.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H12Cl2OS

Molecular Weight

275.2 g/mol

IUPAC Name

6,7-dichloro-5-methoxy-2-propan-2-yl-1-benzothiophene

InChI

InChI=1S/C12H12Cl2OS/c1-6(2)9-5-7-4-8(15-3)10(13)11(14)12(7)16-9/h4-6H,1-3H3

InChI Key

YIHSWPORFDOGRC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=CC(=C(C(=C2S1)Cl)Cl)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 28.4 g of 6,7-dichloro-2,3-dihydro-3-hydroxy-2-isopropyl-5-methoxybenzo[b]thiophene in 139 ml of glacial acetic acid is added 35 ml of boron trifluoride etherate. The reaction is heated on a steam bath for 10 minutes and allowed to stir at room temperature for 90 min. The reaction is poured into a mixture of 250 ml of 10% sodium hydroxide solution and 150 ml of ice. The mixture is basified with 50% sodium hydroxide solution, diluted with 600 ml of water and extracted with four 300 ml-portions of ether. The combined ether extracts are washed with one 350 ml-portion of water, one 150 ml-portion of saturated sodium chloride solution and dried over magnesium sulfate to give 26.4 g of a clear, brown oil of high purity by thin-layer chromatography. A 10 g-portion of the oil is chromatographed on 500 ml of silica gel with ether:hexane (1:2) to give 9.55 g of 6,7-dichloro-2-isopropyl-5-methoxybenzo[b]thiophene as a clear, colorless oil which solidified to a low melting solid, mp <37°, pure by thin-layer chromatography (silica gel, 1:1, ether-hexane or carbon tetrachloride).
Name
6,7-dichloro-2,3-dihydro-3-hydroxy-2-isopropyl-5-methoxybenzo[b]thiophene
Quantity
28.4 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
139 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
600 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.